molecular formula C21H20O6 B14869705 (2S)-2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one

(2S)-2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one

Cat. No.: B14869705
M. Wt: 368.4 g/mol
InChI Key: IZLBLUIBVMGMIY-NAASZUNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Cyclocurcumin can be synthesized from curcumin through a cyclization reaction. The synthesis involves the use of trifluoroacetic acid and dry benzene as solvents. The reaction is carried out at room temperature for 65 hours in the dark to prevent photoisomerization of the product

Chemical Reactions Analysis

Cyclocurcumin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents for scavenging studies and nucleophiles for addition reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Cyclocurcumin is structurally similar to other curcuminoids, such as curcumin and demethoxycurcumin. it differs in its reactivity and specific biological activities:

Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

(2S)-2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one

InChI

InChI=1S/C21H20O6/c1-25-20-9-13(4-7-17(20)23)3-6-16-11-15(22)12-19(27-16)14-5-8-18(24)21(10-14)26-2/h3-11,19,23-24H,12H2,1-2H3/b6-3+/t19-/m0/s1

InChI Key

IZLBLUIBVMGMIY-NAASZUNDSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC(=O)C[C@H](O2)C3=CC(=C(C=C3)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC(=O)CC(O2)C3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

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